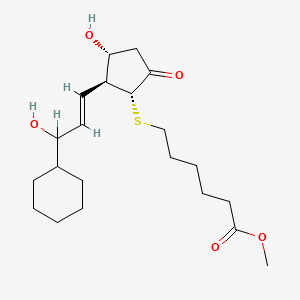
Humantendine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humantendine is an oxindole alkaloid isolated from the root of the plant Gelsemium elegans Benth . This compound is part of a group of complex alkaloids known for their significant biological activities and high toxicity. This compound has been studied for its potential therapeutic applications, particularly in pain management and treatment of rheumatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Humantendine can be synthesized through various synthetic routes involving the manipulation of its indole nucleus. . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Gelsemium elegans Benth. The extraction process includes several steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to enhance its biological activity and reduce toxicity.
Chemical Reactions Analysis
Types of Reactions
Humantendine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxindole derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxindole and indole derivatives, which are often more biologically active and less toxic than the parent compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a model compound for studying indole chemistry.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
Humantendine exerts its effects through multiple molecular targets and pathways. It primarily interacts with proteins involved in the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and biological activity. This interaction leads to the modulation of protein phosphorylation and plasma membrane function, contributing to its therapeutic effects .
Comparison with Similar Compounds
Humantendine is structurally and functionally similar to other alkaloids isolated from Gelsemium elegans Benth, such as:
- Humantenirine
- Gelsenicine
- 14-Hydroxygelsenicine
- Gelsevirine
- Gelsemine
- Koumine
- Koumidine
Uniqueness
This compound is unique due to its specific structural features, including the presence of methoxy and carbonyl groups on the indole nucleus, which enhance its ability to form hydrogen bonds with target proteins . This structural uniqueness contributes to its high binding affinity and potent biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
82375-28-8 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15+,16?,17+,19+/m1/s1 |
InChI Key |
FLDAHLDTMBMPJD-CGXZNADYSA-N |
SMILES |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Canonical SMILES |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Synonyms |
humantendine humantenidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)



![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B1233418.png)



